Product packaging for Gadoleate(Cat. No.:)

Gadoleate

Cat. No.: B1238755
M. Wt: 309.5 g/mol
InChI Key: LQJBNNIYVWPHFW-QXMHVHEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoleate is the anionic form of gadoleic acid, a monounsaturated long-chain fatty acid with a 20-carbon backbone and a sole double bond typically in the cis-configuration at the 9th position . This compound is a significant component of various fish oils, particularly those from gadoid species like cod, and is also reported in certain plants such as Salvia hispanica and Punica granatum, making it a potential biomarker for the consumption of these foods . In research, gadoleic acid (the conjugate acid of this compound) is utilized to enhance the nutritional profile of food products and is a subject of investigation in the development of biofuels, where the properties of fatty acids and their esters are critical for renewable energy applications . Its potential role in lipid metabolism and the physical properties of cell membranes is also of significant interest in nutritional studies . Furthermore, studies on its methyl ester, methyl this compound, are included in extensive databases for predicting and understanding the thermophysical properties, such as dynamic viscosity, of biodiesel-related esters, which is fundamental for optimizing combustion efficiency . From a biochemical perspective, gadoleic acid has been investigated for its potential anti-cancer properties, functioning as a cell cycle inhibitor that blocks the activity of kinases involved in cell division, leading to apoptosis in various human cancer cell lines, including those from breast and prostate tumors . It has also been shown to inhibit the dsDNA binding activity of the p53 protein . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37O2- B1238755 Gadoleate

Properties

Molecular Formula

C20H37O2-

Molecular Weight

309.5 g/mol

IUPAC Name

(Z)-icos-9-enoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/p-1/b12-11-

InChI Key

LQJBNNIYVWPHFW-QXMHVHEDSA-M

SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Enzymatic Biosynthesis and Genetic Regulation of Gadoleate Production

Research conducted on plants like Lunaria annua and Sinapis alba has demonstrated that specific cellular fractions from developing seeds, particularly the 2000 x g and 15000 x g particulate fractions, exhibit substantial elongase activities. These activities are involved in the synthesis of very long-chain monounsaturated fatty acids, including gadoleic acid, utilizing oleoyl-CoA (18:1) and malonyl-CoA as substrates core.ac.uknih.gov. These findings suggest that oleic acid (18:1 n-9) serves as a precursor that undergoes elongation to yield gadoleic acid (20:1 n-11).

Fatty acid desaturases are also essential enzymes in the biosynthesis of unsaturated fatty acids, responsible for introducing double bonds into the acyl chain wikipedia.org. While Δ9-desaturase is a key enzyme in the synthesis of monounsaturated fatty acids like oleic acid from saturated precursors frontiersin.org, the specific desaturase directly responsible for creating the double bond at the n-11 position in gadoleic acid, particularly if it were formed by the desaturation of a saturated 20-carbon fatty acid, is not as extensively detailed in the available information compared to the elongation pathway originating from 18:1. However, the synthesis of gadoleic acid from oleic acid (18:1 Δ9) through elongation would result in a double bond at the Δ11 position from the carboxyl end, which corresponds to the n-9 position from the methyl end. The description of gadoleic acid as 20:1 n-11 indicates the double bond is located 11 carbons away from the methyl end, equivalent to the Δ9 position from the carboxyl end in a 20-carbon chain. This suggests potential biosynthetic routes could involve the elongation of a C18 saturated fatty acid followed by Δ9 desaturation, or the elongation of oleic acid (18:1 Δ9) to form 20:1 Δ11 (n-9), or other pathways depending on the organism. Studies in peanut suggest that gadoleic acid (C20:1) can be synthesized from oleic acid (C18:1) through the addition of acetyl residues plos.org.

Identification of Regulatory Elements and Transcription Factors Governing Enzyme Expression

The regulation of fatty acid biosynthesis, including the production of gadoleic acid, is significantly influenced by the transcriptional control of the genes encoding the relevant elongase and desaturase enzymes diva-portal.organnualreviews.org. Transcription factors play a crucial role in modulating the expression levels of these enzymes.

Beyond WRI1, other transcription factors have also been implicated in the regulation of fatty acid synthesis. For example, Dof transcription factors, such as GmDof4 and GmDof11 found in soybean, can bind to specific cis-elements located in the promoter regions of genes encoding enzymes like acetyl-CoA carboxylase (ACC) and long-chain acyl-CoA synthetase, thereby influencing the expression of genes involved in lipid metabolism aocs.org.

In bacterial systems, transcription factors like FadR and FabR are known to regulate genes involved in both the synthesis and degradation of unsaturated fatty acids frontiersin.org. FadR, for instance, can activate the expression of fabA and fabB genes, which are involved in the biosynthesis of unsaturated fatty acids frontiersin.org.

While the available information discusses transcription factors that regulate fatty acid synthesis and the activity of elongases and desaturases in a broader context, specific transcription factors that solely govern the expression of enzymes directly and exclusively responsible for gadoleic acid synthesis are not explicitly detailed. Nevertheless, the regulation of the elongases and desaturases that participate in the biosynthetic pathway leading to gadoleic acid is influenced by these more general transcriptional regulatory networks.

Epigenetic Modulations Affecting Gadoleate Synthesis Pathways

Epigenetic mechanisms, which include alterations such as DNA methylation and histone modifications, can impact gene expression without causing changes to the underlying DNA sequence d-nb.infomdpi.com. These modifications have the potential to regulate various metabolic pathways, including those involved in fatty acid synthesis researchgate.netfrontiersin.org.

Fatty acids themselves can function as signaling molecules, influencing gene transcription by modulating the activity and abundance of key transcription factors, including those that regulate lipid synthesis and oxidation foodandnutritionresearch.net. Furthermore, fatty acids have been associated with epigenetic changes, affecting patterns of DNA methylation and histone modifications researchgate.netnih.gov.

Although a systematic review highlights the capacity of fatty acids to regulate gene expression through epigenetic mechanisms and notes that certain fatty acids are linked to epigenetic changes associated with metabolic alterations, specific research providing detailed evidence of the direct epigenetic modulation specifically of the enzymatic pathways or regulatory elements governing gadoleic acid synthesis is limited within the provided search results.

However, considering the broader context of how fatty acid metabolism is regulated by epigenetic factors, it is plausible that the genes encoding the elongases and desaturases involved in this compound production are also subject to epigenetic control. For instance, histone acetylation and deacetylation, processes mediated by enzymes like histone deacetylases (HDACs), represent a fundamental epigenetic mechanism that regulates gene expression mdpi.com. Changes in chromatin structure resulting from epigenetic modifications can affect the accessibility of transcription factors to gene promoters, thereby influencing the transcription of genes involved in fatty acid synthesis mdpi.com.

Studies in other biological contexts, such as leukemia, have revealed emerging connections between epigenetic regulation and altered fatty acid metabolism, where epigenetic regulators can interact to influence fatty acid uptake and cellular proliferation frontiersin.org. This suggests a potential for interplay between epigenetic modifications and the regulation of enzymes involved in fatty acid metabolism.

Further dedicated research is necessary to specifically elucidate the precise epigenetic mechanisms that directly influence the genes and regulatory elements controlling the biosynthesis of gadoleic acid.

Metabolic Processing and Esterification Dynamics of Gadoleate

Diversification of Gadoleate into Complex Lipid Species

Following uptake into cells, this compound is typically converted to its activated form, gadoleoyl-CoA, which then serves as a substrate for various acyltransferases involved in the synthesis of complex lipids, including phospholipids (B1166683), triacylglycerols, and cholesteryl esters.

Acyl-CoA:Lysophospholipid Acyltransferase (LPLAT) Activity in this compound Incorporation into Phospholipids

Acyl-CoA:lysophospholipid acyltransferases (LPLATs) play a crucial role in the remodeling of phospholipids, a process known as the Lands cycle nih.govuniprot.org. These enzymes catalyze the transfer of a fatty acyl group from an acyl-CoA molecule to the sn-1 or sn-2 position of a lysophospholipid, forming a phospholipid nih.govuniprot.org. While LPLATs exhibit varying substrate specificities for both the lysophospholipid acceptor and the acyl-CoA donor, some LPLATs, such as LPCAT4, can utilize a range of lysophospholipids genecards.org. Other LPLATs, like Lpcat3, show preference for certain lysophospholipids and fatty acyl-CoAs, often favoring polyunsaturated fatty acyl-CoAs over saturated ones uniprot.org. The incorporation of this compound (as gadoleoyl-CoA) into phospholipids would be mediated by specific LPLAT isoforms that can accommodate a C20:1(n-11) fatty acyl-CoA and the appropriate lysophospholipid substrate. This process contributes to the diversity of fatty acyl chains found in cellular membranes and other phospholipid-containing structures.

Diacylglycerol Acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT) Roles in Triacylglycerol Synthesis with this compound

Triacylglycerols (TAGs) serve as the primary energy storage form in cells. Their synthesis involves the acylation of diacylglycerol (DAG). Two key enzyme families catalyze the final step of TAG synthesis: diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs) nih.govmdpi.com.

DGAT enzymes catalyze the acyl-CoA-dependent transfer of a fatty acyl group from an acyl-CoA to the sn-3 position of DAG mdpi.comnih.govresearchgate.net. There are two main isoforms, DGAT1 and DGAT2, which have distinct characteristics and tissue distribution, although they catalyze the same reaction nih.govresearchgate.net. DGAT1 is primarily involved in the incorporation of a wide range of fatty acids into TAG, while DGAT2 has been implicated in the synthesis of TAG containing certain unusual fatty acids nih.govfrontiersin.org. The ability of DGAT enzymes to utilize gadoleoyl-CoA as a substrate would facilitate the incorporation of this compound into the TAG pool.

PDATs, in contrast to DGATs, catalyze an acyl-CoA-independent reaction, transferring a fatty acyl group from the sn-2 position of a phospholipid (primarily phosphatidylcholine) to DAG, producing TAG and a lysophospholipid frontiersin.orguniprot.orgnih.govwikipedia.org. PDATs have been shown to have broad acyl donor specificity and can be more likely to use unsaturated acyl donors uniprot.orgnih.gov. In some plant species, PDAT exhibits high activity towards phospholipids containing unusual fatty acids, channeling them into TAG frontiersin.org. The involvement of PDAT in incorporating this compound into TAG would depend on the presence of this compound esterified in phospholipids, particularly at the sn-2 position, and the enzyme's affinity for this compound-containing phospholipid substrates. The relative contribution of DGAT and PDAT to TAG synthesis can vary depending on the organism, tissue type, and metabolic conditions nih.govfrontiersin.org.

Biosynthesis of Cholesteryl Esters Containing this compound

Cholesteryl esters are formed by the esterification of cholesterol with a fatty acid, primarily catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT) in intracellular compartments and lecithin:cholesterol acyltransferase (LCAT) in the bloodstream. ACAT utilizes acyl-CoA and cholesterol as substrates, forming cholesteryl esters for storage within cells. LCAT, on the other hand, transfers a fatty acyl group from the sn-2 position of phosphatidylcholine to cholesterol, producing cholesteryl ester and lysophosphatidylcholine (B164491) wikipedia.org. The incorporation of this compound into cholesteryl esters would occur if gadoleoyl-CoA is a substrate for ACAT or if this compound is present at the sn-2 position of phosphatidylcholine, making it available for transfer by LCAT. This process contributes to the pool of neutral lipids, which can be stored in lipid droplets.

Subsequent Metabolic Fates and Interconversions of this compound

Beyond its incorporation into complex lipids, this compound can undergo further metabolic transformations, including elongation and potential desaturation or oxidation.

Elongation of this compound to Longer Chain Monounsaturated Fatty Acids

Fatty acid elongation is a process that increases the hydrocarbon chain length of fatty acids by the addition of two-carbon units, primarily occurring in the endoplasmic reticulum. Elongases are a family of enzymes responsible for this process, exhibiting specificity for the chain length and the degree and position of unsaturation of the fatty acyl-CoA substrate. This compound, a C20:1 fatty acid, can serve as a substrate for elongases to produce longer-chain monounsaturated fatty acids. For example, elongation of this compound could potentially lead to the formation of C22:1 monounsaturated fatty acids. While specific research detailing the elongation of this compound is not extensively highlighted in the search results, the general pathways of fatty acid elongation are well-established, indicating that this compound is a potential substrate for this process depending on the elongase enzymes present in a given cell or tissue.

Intracellular Trafficking and Subcellular Compartmentalization of this compound and its Metabolites

The intracellular fate of this compound (cis-9-eicosenoic acid), a monounsaturated long-chain fatty acid, is a complex process involving orchestrated transport, metabolic conversion, and compartmentalization within various cellular organelles. As a long-chain free fatty acid, this compound typically enters metabolizing cells via protein-mediated mechanisms rather than simple passive diffusion across the plasma membrane. lipidmaps.orguni.luciteab.com Specific fatty acid transport proteins (FATPs), members of the SLC27 family, play a crucial role in facilitating the uptake of exogenous fatty acids into the cytoplasm. lipidmaps.orguni.luciteab.comdiabetesjournals.org Following entry, this compound is subject to diverse metabolic pathways and is directed to specific subcellular locations depending on the cell's needs, including energy production, membrane synthesis, or lipid storage.

Within the cellular environment, this compound and its metabolic products are distributed among several key compartments. Gadoleic acid itself has been identified in the cell membrane, cytoplasm, and adiposomes. easychem.org The cell membrane serves as the initial point of entry and a dynamic pool of fatty acids incorporated into phospholipids. The cytoplasm is a central hub where initial metabolic steps and binding to fatty acid-binding proteins occur, facilitating intracellular movement. Adiposomes, or lipid droplets, are specialized organelles primarily responsible for the storage of neutral lipids, predominantly triglycerides, which can contain esterified this compound. lipidmaps.orgeasychem.orgnih.gov

The trafficking of this compound and its metabolites between these compartments is mediated by various mechanisms, including protein-facilitated transport, vesicular trafficking, and direct lipid transfer between membranes. Fatty acids destined for storage are esterified into triglycerides, a process that primarily occurs in the endoplasmic reticulum. lipidmaps.org These triglycerides then accumulate to form lipid droplets. For incorporation into cellular membranes, this compound can be esterified into phospholipids, which are fundamental building blocks of all cellular membranes, including the plasma membrane, nuclear envelope, endoplasmic reticulum, Golgi apparatus, and mitochondrial membranes. lipidmaps.org Intracellular trafficking pathways, involving vesicular transport systems and proteins like SNAREs, are essential for distributing lipids and proteins, including those involved in fatty acid metabolism and utilization, to their correct destinations. wikidata.orgtuscany-diet.netwikipedia.org

Metabolic processing of this compound is compartmentalized within specific organelles. Esterification into triglycerides and phospholipids occurs predominantly in the endoplasmic reticulum. lipidmaps.org Elongation and desaturation of fatty acids, processes that can involve this compound as a substrate or product in the synthesis of other fatty acids (such as the elongation of oleic acid (18:1 n-9) to this compound (20:1 n-9) or the desaturation of this compound), also take place in the endoplasmic reticulum and cytoplasm, catalyzed by enzymes like elongases (e.g., ELOVL3, ELOVL5, ELOVL7) and desaturases (e.g., FADS1, FADS2). Conversely, the breakdown of fatty acids for energy through beta-oxidation is primarily localized to the mitochondria, particularly for long-chain fatty acids like this compound, which enter mitochondria as acyl carnitine derivatives. lipidmaps.org

Detailed research findings highlight the dynamic nature of this compound metabolism and localization. Studies investigating fatty acid metabolism in various cell types have demonstrated the incorporation of fatty acids into different lipid pools and their subsequent trafficking. For instance, research on the metabolic fate of fatty acids shows their incorporation into neutral and polar lipids within cultured cells. diabetesjournals.org The specific distribution and metabolic channeling of this compound can be influenced by factors such as the cellular context, the availability of other fatty acids, and the expression levels and activity of key metabolic enzymes and transporters. The presence of this compound in adiposomes underscores its role as an energy storage molecule. lipidmaps.orgeasychem.orgnih.gov

The following table summarizes the key subcellular locations associated with this compound and its metabolism:

Subcellular CompartmentAssociated Processes and MoleculesResearch Support
Plasma MembraneFatty acid uptake (via transporters like FATP), Phospholipid component lipidmaps.orguni.luciteab.comeasychem.org
CytoplasmInitial fatty acid binding, Metabolic intermediates, Fatty acid synthesis and elongation lipidmaps.orgeasychem.org
Endoplasmic ReticulumEsterification (Triglycerides, Phospholipids), Fatty acid elongation and desaturation lipidmaps.org
Adiposomes (Lipid Droplets)Triglyceride storage (containing esterified this compound) lipidmaps.orgeasychem.orgnih.gov
MitochondriaBeta-oxidation of fatty acids for energy lipidmaps.org
Golgi ApparatusInvolved in vesicular trafficking of lipids and proteins lipidmaps.orgwikidata.orgtuscany-diet.netwikipedia.org
NucleusPhospholipid component of the nuclear envelope lipidmaps.org

Note: This table is intended to be interactive, allowing users to click on compartments for more detailed information.

The precise intracellular trafficking and compartmentalization of this compound and its metabolites are crucial for maintaining cellular lipid homeostasis and ensuring that fatty acids are available for their diverse functions in energy metabolism, membrane structure, and signaling.

Gadoleate in Cellular and Subcellular Biomechanics and Interactions

Integration of Gadoleate into Biological Membrane Structures

Impact of this compound Incorporation on Membrane Fluidity and Phase Behavior

Membrane fluidity, a key determinant of membrane protein function and cellular processes like signaling and transport, is significantly influenced by the acyl chain composition of membrane lipids. Unsaturated fatty acids, including this compound, introduce kinks into the hydrocarbon chains due to their cis double bonds, which disrupts tight packing of lipid molecules. This disruption generally leads to increased membrane fluidity compared to membranes enriched in saturated fatty acids wikipedia.org.

The phase behavior of lipid membranes refers to the different physical states they can adopt, such as gel or liquid-crystalline phases. These phases are dependent on temperature and lipid composition. The incorporation of fatty acids can affect the phase transition temperature and the formation of distinct lipid phases within the membrane frontiersin.orgresearchgate.net. While specific detailed research on this compound's precise impact on membrane phase behavior is still an area of active investigation, studies on other unsaturated fatty acids suggest that their presence can promote the liquid-disordered (Ld) phase, which is characterized by higher fluidity and less ordered lipid packing plos.org. This can be contrasted with the more ordered liquid-ordered (Lo) phase, often associated with saturated lipids and cholesterol, or the rigid gel phase wikipedia.org.

Research indicates that membrane fluidity is sensitive to the type of fatty acids incorporated, which in turn can affect the activation of membrane proteins frontiersin.org. An intricate balance between membrane curvature, molecular interactions, and the amount of specific fatty acids dictates membrane fluidity frontiersin.org. Cis fatty acids, like this compound, are generally accepted to have a fluidizing effect at small concentrations frontiersin.org.

This compound’s Contribution to Lipid Raft Assembly and Stability

Lipid rafts are specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and certain proteins. These domains are thought to play roles in various cellular processes, including signal transduction and membrane trafficking nih.govbiorxiv.org. While initially envisioned as stable, large structures, it is now understood that lipid rafts are small, heterogeneous, and highly dynamic entities nih.gov.

The lipid composition of membranes, particularly the balance between saturated and unsaturated fatty acids, along with cholesterol and sphingolipids, is critical for lipid raft formation and stability plos.orgnih.gov. Saturated fatty acids and cholesterol tend to favor the more ordered environment of lipid rafts plos.orgnih.gov. Unsaturated fatty acids, with their disruptive kinks, generally partition into the more fluid, liquid-disordered regions outside of rafts plos.org.

While direct studies specifically detailing this compound's contribution to lipid raft assembly and stability are limited in the provided search results, the general principles of lipid raft formation suggest that as a monounsaturated fatty acid, this compound would likely influence the dynamic equilibrium between raft and non-raft domains. Its incorporation into membrane lipids could potentially modulate the packing of lipids within rafts or affect the boundary regions between different membrane phases, thereby influencing raft size, dynamics, and stability. Compounds that decrease raft formation have been shown to impact the function of certain membrane proteins biorxiv.orgbiorxiv.org.

This compound as a Ligand or Modulator of Membrane-Associated Proteins and Receptors

Fatty acids and their derivatives can act as signaling molecules or modulators by interacting with membrane-associated proteins and receptors researchgate.net. These interactions can influence protein conformation, activity, and localization within the membrane. While the search results highlight the general concept of fatty acids acting as ligands for membrane and nuclear receptors involved in signaling pathways, specific evidence of this compound directly acting as a ligand for a known membrane-associated protein or receptor is not explicitly detailed researchgate.net. However, the broader context of lipid-protein interactions within membranes suggests this as a potential area of function for this compound.

Membrane fluidity, influenced by fatty acid composition, can affect the function of biomolecules residing within or associated with the membrane structure wikipedia.org. The binding of some peripheral proteins is dependent on membrane fluidity, and the lateral diffusion of membrane-related enzymes can affect reaction rates wikipedia.org. Therefore, this compound's impact on membrane fluidity could indirectly modulate the activity and interactions of various membrane proteins and receptors.

This compound's Role as a Precursor in Specific Endogenous Lipid Signaling Pathways (excluding direct signaling effects)

Lipid signaling pathways involve lipid-derived molecules that interact with specific receptors to regulate cellular functions qiagen.com. While the focus here is on this compound's role as a precursor rather than a direct signaling molecule, fatty acids can be metabolized into various bioactive lipids that participate in signaling cascades nih.gov.

This compound, as a long-chain monounsaturated fatty acid, can be a precursor for the synthesis of other lipids. The search results mention that fatty acids can be further oxidized into oxylipins, a large group of signaling lipids nih.gov. While this compound is not specifically named as a precursor for a particular signaling molecule in the provided text, its presence in cellular lipid pools means it is available for metabolic conversion into various lipid species, some of which could have roles in signaling pathways. For instance, long-chain triglycerides containing this compound have been observed in biological contexts escholarship.org.

Endogenous lipid signaling pathways are pivotal in regulating processes such as inflammation, immune responses, and cellular functions qiagen.com. The lysosome, for example, plays a role in processing and sorting exogenous and endogenous lipids, connecting lipid transport and biogenesis to metabolic signaling pathways escholarship.org.

Organelle-Specific Roles of this compound in Lipid Metabolism and Homeostasis

Cellular lipid homeostasis is a tightly regulated process involving the synthesis, transport, storage, and metabolism of various lipid species within different organelles escholarship.orgresearchgate.netnih.gov. Each organelle possesses a specific lipidome that is crucial for its unique functions researchgate.net.

Lipid droplets (LDs) are dynamic organelles that store and mobilize fatty acids and other lipids, playing a central role in cellular lipid metabolism and energy homeostasis nih.govfrontiersin.org. Interactions between LDs and other organelles, such as the endoplasmic reticulum (ER) and mitochondria, are important for lipid trafficking and the regulation of lipid metabolism nih.govfrontiersin.org. The ER is a major site of lipid synthesis researchgate.net.

While specific details on this compound's organelle-specific roles are not extensively covered in the search results, its presence as a fatty acid implies its involvement in general lipid metabolic pathways occurring within various organelles. For example, fatty acids are transported from LDs to mitochondria for oxidation as an energy source frontiersin.org. The composition of fatty acyl chains in membrane phospholipids (B1166683) determines biophysical membrane properties, which in turn affect organelle function, dynamics, and integrity researchgate.net. A specific organelle lipidome is characterized by lipid synthesis and metabolism, intracellular trafficking, and lipid homeostasis within that organelle researchgate.net.

The lysosome is also highlighted for its role in lipid transport and biogenesis, processing and sorting lipids and integrating these processes with metabolic signaling escholarship.org. The precise regulation of lipid biosynthesis, transport, and storage is key to the homeostasis of cells and organisms escholarship.org.

The presence of this compound within the cellular lipid landscape suggests its potential involvement in these organelle-specific processes, either as a substrate for synthesis or metabolism, a component of organelle membranes influencing their function, or as a lipid species transported between organelles.

Advanced Analytical Methodologies for Gadoleate Research

Chromatographic Separation Techniques for Gadoleate Isomers and Derivatives

Chromatographic methods are essential for separating this compound from other fatty acids and lipids present in complex samples, as well as for resolving different this compound isomers. The choice of chromatographic technique often depends on the form of this compound being analyzed (e.g., free fatty acid, methyl ester, or incorporated into complex lipids) and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Profiling

Research findings demonstrate the application of GC-MS for fatty acid analysis in various biological samples and materials, including plant extracts and milk mdpi.comresearchgate.net. For instance, GC-MS has been used to analyze the fatty acid composition of Calotropis procera, identifying this compound as one of the components researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound-Containing Complex Lipids

LC-MS is a powerful technique for the analysis of less volatile and more complex lipids that may contain this compound as a fatty acyl chain. Unlike GC-MS, LC-MS can often analyze lipids without prior derivatization, although derivatization can be used to improve ionization efficiency or provide structural information jsbms.jpmdpi.com. LC-MS is particularly useful for analyzing intact triglycerides, phospholipids (B1166683), and other complex lipids in biological matrices nih.govmdpi.comfoodb.canih.govlgcstandards.comnih.gov.

Different LC modes, such as reversed-phase liquid chromatography (RPLC), normal-phase liquid chromatography (NPLC), and hydrophilic interaction liquid chromatography (HILIC), are employed depending on the properties of the lipids being analyzed nih.gov. RPLC is commonly used for separating fatty acids and lipids based on their hydrophobicity nih.govnih.gov. LC-MS/MS (tandem mass spectrometry) is frequently coupled with LC for enhanced specificity and sensitivity in the analysis of complex lipid mixtures and low-abundance lipids nih.govnih.govnih.gov.

LC-MS workflows have been developed for comprehensive lipidomics analysis, enabling the identification and quantitation of a wide range of lipid species, including those containing this compound nih.gov. These methods often involve optimized extraction procedures and chromatographic conditions to achieve effective separation of diverse lipid classes nih.gov.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for this compound Structural Elucidation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the elemental composition and structural features of this compound and its derivatives nih.govnih.gov. HRMS provides accurate mass measurements, allowing for the confident assignment of molecular formulas nih.govnih.gov. MS/MS involves the fragmentation of ions and analysis of the resulting fragment ions, which provides detailed structural information nih.govrfi.ac.uk.

Identification of Double Bond Position and Stereochemistry in this compound Isomers

Determining the position and stereochemistry (cis or trans) of the double bond in unsaturated fatty acids like this compound is critical for their accurate identification and understanding of their biological roles. While standard EI-MS in GC-MS may not provide definitive information on double bond position, various strategies have been developed using MS-based techniques.

Derivatization approaches, such as forming picolinyl esters or dimethyl disulfide adducts, followed by MS/MS, can induce characteristic fragmentation patterns that reveal the double bond location researchgate.netjsbms.jp. More recent advancements in LC-MS/MS, including techniques like electron activated dissociation (EAD) and ozone-induced dissociation (OzID), can also provide diagnostic fragments for double bond localization and stereochemistry without requiring specific derivatization of the double bond itself sciex.comsciex.com. EAD, for example, can generate fragments through cleavage along the fatty acyl chain, allowing for the assignment of double bond position sciex.com.

Research has shown that different eicosenoic acid isomers (C20:1) can be identified by analyzing the fragmentation patterns of their derivatives using MS researchgate.net. For instance, analysis of picolinyl esters of C20:1 isomers showed characteristic peaks related to the double bond position researchgate.net.

Quantitation Strategies for this compound in Complex Biological Matrices

Accurate quantitation of this compound in complex biological matrices such as plasma, serum, blood, and tissues is essential for studying its metabolism and biological functions mdpi.comnih.govcreative-proteomics.com. Due to the low concentrations of free fatty acids and the complexity of biological samples, sensitive and specific quantitation methods are required nih.govcreative-proteomics.com.

LC-MS/MS, particularly using multiple reaction monitoring (MRM) mode, is a standard method for the targeted quantitative analysis of fatty acids and eicosanoids in biological samples nih.govnih.govcreative-proteomics.com. Stable isotope dilution mass spectrometry is often employed to improve quantitation accuracy by using isotopically labeled internal standards that behave similarly to the endogenous analyte during sample preparation and analysis nih.govnih.gov. This helps to compensate for potential variations and losses during the analytical workflow nih.govnih.gov.

Sample preparation, including efficient lipid extraction methods like Folch or Bligh and Dyer, or modified versions thereof, is a critical step in the quantitation of this compound from biological matrices jfda-online.comnih.gov. Derivatization may also be used to enhance ionization efficiency and sensitivity for LC-MS-based quantitation mdpi.com.

Studies have successfully applied LC-MS/MS for the quantitation of fatty acids and eicosanoids in various biological matrices, demonstrating the sensitivity and specificity achievable with this approach mdpi.comnih.govcreative-proteomics.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of compounds based on the magnetic properties of atomic nuclei, particularly 1H and 13C chemrxiv.org. While less sensitive than mass spectrometry, NMR is a powerful tool for the unambiguous structural elucidation of isolated compounds, including fatty acids and their derivatives nih.goveag.comrsc.org.

NMR spectroscopy can provide information about the position and configuration of double bonds, the length of the carbon chain, and the presence of other functional groups in this compound nih.gov. Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to assign signals to specific atoms within the molecule and confirm the proposed structure rsc.org.

NMR has been used in conjunction with GC-MS for the investigation of food intake biomarkers, including fatty acids, in biological fluids mcdb.ca. While some databases may not have readily available NMR spectra for this compound foodb.ca, published research and spectral databases can provide reference spectra for structural confirmation nih.gov. NMR can also be used to analyze the composition of complex mixtures containing this compound, although spectral overlap can be a challenge.

Isotopic Tracing and Flux Analysis Approaches for this compound Metabolic Studies

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to investigate the dynamics of metabolic pathways, including fatty acid metabolism. wikipedia.orgrsc.orgnih.gov These methods involve introducing stable isotopes, such as 13C or 2H (deuterium), into biological systems as tracers. nih.govmdpi.comresearchgate.net The fate of these labeled atoms is then tracked through various metabolic intermediates and products using analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.govresearchgate.netcreative-proteomics.com

In the context of fatty acid metabolism, stable isotope tracing can provide quantitative information about several key processes:

De novo lipogenesis: The synthesis of fatty acids from smaller precursors like acetyl-CoA. nih.gov

Fatty acid elongation and desaturation: The modification of existing fatty acid chains. nih.gov

Fatty acid uptake and oxidation: The absorption of fatty acids by cells and their breakdown for energy. nih.govnih.gov

Triglyceride synthesis and turnover: The formation and breakdown of triglycerides, a major storage form of fatty acids. nih.govnih.gov

By measuring the incorporation of isotopes into specific fatty acids, researchers can estimate metabolic fluxes, which represent the rates of reactions within a metabolic network. wikipedia.orgrsc.org For this compound, isotopic tracing could be used to study its synthesis from precursors, its incorporation into complex lipids like triglycerides or phospholipids, or its breakdown through beta-oxidation. While general applications of isotopic tracing and MFA to fatty acid metabolism are well-documented, specific detailed research findings focusing solely on this compound metabolism using these techniques were not prominently found in the search results. However, the principles and methodologies applied to other fatty acids, such as palmitate or oleate (B1233923), are directly applicable to this compound. nih.govmdpi.com

GC-MS is a commonly used technique for measuring the isotopic labeling patterns of fatty acids due to its high chromatographic resolution and sensitivity. nih.govmdpi.comcreative-proteomics.com LC-MS is also employed, particularly for non-derivatized fatty acids and more complex lipids. nih.govnih.govnih.gov The analysis of labeling patterns, often in the form of mass isotopomer distributions, allows for the calculation of metabolic flux ratios and absolute fluxes using computational models. wikipedia.orgfrontiersin.orgnih.gov

Bioinformatic and Chemoinformatic Tools for this compound-Related Lipidomics Data Interpretation

Lipidomics, the large-scale study of lipids in biological systems, generates vast amounts of data that require sophisticated computational tools for interpretation. nih.govmdpi.comnih.gov Bioinformatic and chemoinformatic approaches are essential for processing, analyzing, and understanding this compound-related lipidomics data within the broader context of lipid metabolism and biological function. mdpi.comnih.govresearchgate.net

Key applications of bioinformatic and chemoinformatic tools in this compound-related lipidomics include:

Data Processing and Analysis: Raw data from mass spectrometry-based lipidomics experiments require processing steps such as noise reduction, peak detection, integration, and alignment. mdpi.com Bioinformatic pipelines and software are used to handle these initial steps.

Lipid Identification and Annotation: Identifying specific lipid species within complex datasets is a major challenge. Chemoinformatic tools, leveraging databases of lipid structures and spectral information, help in the accurate identification and annotation of this compound-containing lipids. nih.govlipidomicssociety.org Standardized nomenclature and identifiers are crucial for this process. nih.gov

Statistical Analysis: Identifying statistically significant changes in this compound levels or this compound-containing lipid species between different biological conditions (e.g., healthy vs. diseased states, treated vs. control) requires robust statistical methods. mdpi.com

Pathway Analysis and Metabolic Mapping: Placing identified lipids, including this compound and its derivatives, within the context of metabolic pathways helps to understand their biological roles and how their metabolism is regulated. Bioinformatic tools can map lipidomics data onto known metabolic networks and identify pathways that are significantly altered. mdpi.comnih.govresearchgate.net

Integration with Other Omics Data: Integrating lipidomics data with other omics datasets, such as transcriptomics or proteomics, can provide a more comprehensive understanding of the biological system and identify potential regulatory mechanisms affecting this compound metabolism. lipidomicssociety.orgfrontiersin.org

Database Resources: Publicly available databases, such as LIPID MAPS and PubChem, are valuable resources for accessing information on lipid structures, properties, and biological roles, including this compound. nih.govwikidata.orgeasychem.orgtuscany-diet.nethmdb.calipidmaps.orgcaymanchem.comnih.gov Chemoinformatic identifiers like PubChem CID are crucial for linking data across different resources. nih.govwikidata.orgeasychem.orgtuscany-diet.nethmdb.cacaymanchem.comnih.gov

While specific examples of bioinformatic or chemoinformatic analyses focused exclusively on this compound were not detailed in the search results, these tools are routinely applied in broader lipidomics studies that would likely include this compound as one of the many detected lipid species. For instance, studies investigating changes in triglyceride composition in response to interventions have noted changes in triglycerides containing 20:1 fatty acids, which would include this compound. upenn.eduescholarship.org The interpretation of such findings relies heavily on the aforementioned bioinformatic and chemoinformatic approaches.

Gadoleate in Specialized Biological Systems and Experimental Models

Gadoleate Metabolism and Distribution in Specific Cell Types and Tissues (e.g., Liver, Adipose, Brain)

The metabolism of this compound, like other fatty acids, is expected to involve activation, transport, and subsequent incorporation into complex lipids or breakdown for energy. While specific data on this compound is limited, general principles of fatty acid metabolism in the liver, adipose tissue, and brain provide a framework for understanding its likely fate.

Liver: The liver is a central hub for lipid metabolism, processing fatty acids from dietary sources and synthesizing them de novo. gpnotebook.com Fatty acids taken up by hepatocytes are activated to their acyl-CoA derivatives and can then be directed towards several pathways: esterification into triglycerides for storage in lipid droplets or packaging into very-low-density lipoproteins (VLDL) for export to other tissues, incorporation into phospholipids (B1166683) for membrane synthesis, or transport into mitochondria for β-oxidation to generate ATP. gpnotebook.com Although direct studies on this compound metabolism in hepatocytes are scarce, its structure as a C20:1 monounsaturated fatty acid suggests it would be a substrate for these general pathways.

Adipose Tissue: Adipose tissue is the primary site for triglyceride storage. nih.gov Gadoleic acid has been identified as a component of triglycerides in human adipose tissue. mdpi.com This indicates that this compound is taken up from circulation by adipocytes, activated to gadoleoyl-CoA, and esterified into the glycerol (B35011) backbone of triglycerides for storage. During periods of energy demand, hormone-sensitive lipase (B570770) would hydrolyze these triglycerides, releasing gadoleic acid back into the circulation to be used by other tissues. nih.gov

Brain: The brain has a unique lipid composition, with a high concentration of long-chain polyunsaturated fatty acids in neuronal membranes. hofstra.edu While the brain can synthesize some fatty acids, it is highly dependent on the uptake of essential fatty acids from the circulation. hofstra.edu The presence and specific roles of gadoleic acid in brain lipids are not well-documented. However, various fatty acids, including monounsaturated ones, are known constituents of brain phospholipids. nih.gov It is plausible that gadoleic acid can cross the blood-brain barrier and be incorporated into brain phospholipids, contributing to the structure and function of neural membranes.

TissuePrimary Function in Lipid MetabolismKnown or Inferred Role of this compound
Liver Central processing of dietary and de novo synthesized fatty acids; VLDL production.Likely substrate for triglyceride synthesis, VLDL packaging, and β-oxidation.
Adipose Tissue Storage of fatty acids as triglycerides.Component of stored triglycerides. mdpi.com
Brain Incorporation of fatty acids into phospholipids for membrane structure and function.Potential component of neural membrane phospholipids.

In Vitro Cellular Models for this compound Research

A variety of in vitro models are available to investigate the metabolism of fatty acids, and these can be adapted to specifically study this compound.

Primary hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism as they closely mimic the functions of the liver in vivo. nih.gov These cells can be used to study the uptake, esterification, and oxidation of this compound. nih.gov Similarly, primary adipocytes can be used to investigate the incorporation of this compound into triglycerides and its subsequent release during lipolysis. The use of radiolabeled or fluorescently tagged this compound would allow for the tracing of its metabolic fate within these primary cell systems.

Several immortalized cell lines are commonly used in lipid metabolism research.

HepG2 and HepaRG cells: These are human hepatoma cell lines that retain many of the metabolic functions of hepatocytes, including fatty acid uptake and triglyceride synthesis. researchgate.netnih.gov They provide a reproducible and readily available model to study the cellular and molecular responses to this compound exposure, such as its effect on lipid droplet formation and gene expression related to lipid metabolism. frontiersin.orgmdpi.com

3T3-L1 preadipocytes: These cells can be differentiated into mature adipocytes and are a widely used model to study adipogenesis and lipid storage. They would be suitable for investigating the mechanisms of this compound uptake and its incorporation into triglycerides.

Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant model compared to traditional 2D cultures by recapitulating the cell-cell interactions and microenvironment of tissues.

Liver Organoids: Derived from pluripotent stem cells or primary liver tissue, liver organoids can model the structure and function of the liver, including its metabolic processes. nih.govunige.ch These models could be used to study the long-term effects of this compound on liver health and its role in conditions like non-alcoholic fatty liver disease (NAFLD). j-organoid.org

Adipose Tissue Organoids: 3D models of adipose tissue are being developed to better study the complex biology of fat storage and its dysfunction in obesity. These systems would be invaluable for understanding how this compound influences adipocyte function and communication with other cell types within the tissue microenvironment.

Model SystemCell TypeKey Applications for this compound Research
Primary Hepatocytes Primary liver cellsUptake, esterification, oxidation, and secretion of this compound.
HepG2/HepaRG Immortalized human hepatoma cellsHigh-throughput screening of this compound's effects on hepatic lipid metabolism.
3T3-L1 Immortalized mouse preadipocytesThis compound's role in adipogenesis and triglyceride storage.
Liver Organoids Stem cell- or primary cell-derivedLong-term metabolic effects and disease modeling related to this compound.
Adipose Organoids Stem cell- or primary cell-derivedThis compound's impact on adipocyte function in a tissue-like context.

Genetic and Molecular Manipulation Techniques in this compound Pathway Studies

Investigating the specific enzymes involved in this compound metabolism can be achieved through various genetic and molecular manipulation techniques.

The metabolism of gadoleic acid likely involves a series of enzymes responsible for its elongation, desaturation, and incorporation into complex lipids. While specific enzymes for this compound have not been extensively characterized, key enzymes in fatty acid metabolism are prime candidates for investigation.

CRISPR/Cas9: This powerful gene-editing tool can be used to create knockout cell lines or animal models for specific enzymes. For instance, knocking out genes encoding for fatty acid elongases (ELOVLs) or desaturases (FADS) could help elucidate their role in the synthesis or modification of this compound.

RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably knockdown the expression of target genes. This approach can be employed in the aforementioned cell lines to reduce the expression of enzymes suspected to be involved in this compound metabolism and observe the resulting phenotypic changes.

By targeting enzymes such as acyl-CoA synthetases, which activate fatty acids, or various acyltransferases that incorporate them into triglycerides and phospholipids, researchers can dissect the specific pathways of this compound metabolism.

Overexpression Systems and Reporter Constructs for this compound Biosynthesis

The study of this compound (20:1 n-11) biosynthesis has been advanced through the application of genetic engineering techniques, particularly overexpression systems and reporter constructs. While specific systems exclusively targeting this compound are not widely documented, the principles are derived from extensive research on the biosynthesis of other fatty acids in model organisms. These systems are instrumental in elucidating the functions of enzymes involved in fatty acid elongation and desaturation, which are key to this compound production.

Overexpression Systems: Overexpression systems are designed to produce a high level of a specific enzyme, allowing researchers to study its function and its effect on the organism's metabolic profile. In the context of this compound biosynthesis, this typically involves the overexpression of genes encoding fatty acid elongases and desaturases.

Yeast Systems (Saccharomyces cerevisiae, Yarrowia lipolytica): Oleaginous yeasts are frequently used as hosts for expressing genes from other organisms due to their well-characterized genetics and ability to produce lipids. Scientists can introduce genes for specific elongases that convert oleic acid (18:1) to eicosenoic acids, including gadoleic acid. By overexpressing these enzymes, it is possible to achieve significant accumulation of the target fatty acid, facilitating its characterization and the study of the enzyme's substrate specificity and efficiency.

Plant-Based Systems (Arabidopsis thaliana, Brassica napus): Transgenic plants, particularly oilseed crops, serve as powerful models for studying and modifying fatty acid biosynthesis. nih.gov The overexpression of genes involved in the fatty acid synthesis pathway can lead to altered lipid profiles in seeds. mdpi.com For instance, overexpressing a specific fatty acid elongase in Brassica napus (rapeseed), which naturally produces this compound, can enhance its accumulation. aocs.org This approach not only helps in understanding the regulatory mechanisms of fatty acid metabolism but also holds potential for developing crops with tailored oil compositions. uni.lunih.gov

Reporter Constructs: Reporter constructs are genetic tools used to investigate the expression pattern of a gene of interest. They typically involve fusing the promoter of the target gene to a reporter gene (e.g., GUS, GFP) whose product is easily detectable.

Promoter-Reporter Fusions: To understand when and where the genes for this compound biosynthesis are active, researchers can create constructs where the promoter of an elongase or desaturase gene is linked to a reporter gene. When these constructs are introduced into a model organism like Arabidopsis, the expression of the reporter gene (visualized by staining for GUS or fluorescence for GFP) reveals the temporal and spatial expression pattern of the native gene. This information is crucial for identifying the tissues (e.g., developing seeds, leaves) and developmental stages where this compound synthesis occurs.

The table below summarizes common components and objectives of these experimental systems.

Experimental SystemHost Organism(s)Key Genes TargetedPrimary Objective
Overexpression Saccharomyces cerevisiae, Yarrowia lipolytica, Arabidopsis thaliana, Brassica napusFatty Acid Elongases, Fatty Acid DesaturasesIncrease production of this compound to study enzyme function and modify lipid profiles.
Reporter Constructs Arabidopsis thaliana, Tobacco (BY-2 cells)Promoters of elongase or desaturase genesDetermine the tissue-specific and developmental expression patterns of genes involved in this compound biosynthesis.

Comparative Biochemical Analysis of this compound Across Diverse Organisms

This compound is found in a variety of organisms, from bacteria to plants and marine animals. A comparative biochemical analysis reveals fascinating insights into the evolution of its metabolic pathways and its distinct roles in different lipidomes.

Evolutionary Conservation and Divergence of this compound Metabolic Pathways

The metabolic pathways leading to the synthesis of monounsaturated fatty acids like this compound show both conservation and divergence across different taxa. The core processes of fatty acid synthesis (FAS) and elongation are ancient and highly conserved. However, the specific enzymes that determine chain length and the position of the double bond have evolved to produce a wide diversity of fatty acids.

The evolution of these pathways is often explained by models like the "patchwork model," where novel pathways arise from the recruitment of enzymes with broad specificities. nih.gov Gene duplication followed by mutation allows for the neofunctionalization of enzymes, leading to the emergence of specialized pathways for producing fatty acids like this compound. researchgate.net For example, the elongase enzymes responsible for extending oleic acid (18:1) to gadoleic acid (20:1) likely evolved from enzymes involved in the synthesis of other long-chain fatty acids.

Nutrient availability and environmental pressures are significant drivers in the evolution of metabolic pathways. nih.gov The presence of this compound in marine organisms, for instance, might be linked to dietary sources and the need to maintain membrane fluidity in cold environments. In contrast, its accumulation in the seed oils of certain terrestrial plants suggests a role as a specialized energy store for germination. The evolutionary trajectory of this compound synthesis appears to be a case of adaptive evolution, where the pathway has been retained or modified in different lineages to meet specific physiological needs.

This compound Occurrence and Significance in Microbial and Plant Lipidomes

This compound is not a ubiquitous fatty acid but its presence in specific microbial and plant lipidomes is biochemically significant.

Microbial Lipidomes: In the microbial world, the fatty acid composition of cell membranes is a key taxonomic marker and is crucial for survival under different environmental conditions. creative-proteomics.com While not as common as other fatty acids, this compound and its isomers are found in certain bacterial groups. For instance, shorter-chain n-11 fatty acids, related to this compound, are abundant in some psychrophilic (cold-loving) and thermophilic (heat-loving) bacteria. gerli.com The presence of specific monounsaturated fatty acids like this compound can influence membrane fluidity, which is essential for bacterial adaptation to temperature stress. Some oleaginous bacteria have the enzymatic machinery to convert oleic acid into other valuable compounds, indicating complex fatty acid modification pathways. nih.gov The analysis of phospholipid-derived fatty acids (PLFAs) is a standard method to characterize microbial communities, and the detection of this compound can serve as a biomarker for specific microbial populations. creative-proteomics.com

Plant Lipidomes: In plants, this compound is primarily found as a component of triacylglycerols in the seed oils of a few families, notably the Brassicaceae (e.g., rapeseed, mustard) and Tropaeolaceae. gerli.com Its concentration in these oils can be significant, although it is typically not the major fatty acid. The synthesis of this compound is part of the complex lipid metabolism that supports energy storage in seeds. mdpi.com

The composition of plant lipids, including the presence of unusual fatty acids like this compound, is critical for membrane integrity and signaling during responses to abiotic stress. mdpi.com The specific fatty acid profile of seed oils determines their physical properties and nutritional value. The accumulation of very-long-chain monounsaturated fatty acids such as this compound and erucic acid in Brassicaceae seed oils is of significant industrial interest. aocs.org Genetic engineering efforts in oilseed crops often aim to modify the fatty acid profile to enhance the content of specific fatty acids for food or industrial applications. nih.gov

The following table details the occurrence and primary known significance of this compound in these biological systems.

Organism GroupOccurrencePrimary SignificanceReference(s)
Bacteria Present in the membrane lipids of certain psychrophilic and thermophilic species.Contributes to membrane fluidity for thermal adaptation; serves as a taxonomic biomarker. gerli.com
Plants Found in seed storage oils, particularly in the Brassicaceae family (e.g., rapeseed, mustard).Functions as a dense energy reserve for seed germination; contributes to the specific properties of the vegetable oil. aocs.orggerli.com
Marine Animals Detected in the depot fats of marine fish like cod.Originates from the diet (e.g., crustaceans) and is stored as an energy reserve. gerli.com

Regulation and Homeostasis of Gadoleate in Biological Systems

Nutritional and Environmental Modulators of Gadoleate Metabolism

The levels of this compound in tissues are significantly influenced by dietary intake. As a prominent component of fish oils, consumption of fish such as cod, shark, and ray can directly increase the bioavailability of gadoleic acid. tuscany-diet.netwikipedia.org Studies on fish have demonstrated that the fatty acid profile of their tissues, including the amount of this compound, often reflects the fatty acid composition of their diet. mdpi.com For instance, the gadoleic acid content in the liver of rodents has been shown to increase with the consumption of diets rich in fish oil containing this fatty acid. uib.no

Environmental factors also play a crucial role in modulating the fatty acid composition of organisms, which can indirectly affect this compound metabolism. Aquatic ecosystems are often subject to pollution from industrial and municipal wastewater, which can introduce contaminants like heavy metals. nih.govscielo.br Research has shown that the presence of such pollutants can lead to alterations in the fatty acid profiles of fish. nih.govresearchgate.net These changes may include a decrease in polyunsaturated fatty acids and an increase in saturated fatty acids as a stress response, which could consequently alter the metabolic pathways responsible for the synthesis and modification of monounsaturated fatty acids like this compound. scielo.brresearchgate.net

Factors Modulating this compound Metabolism

FactorModulatorEffect on this compound Metabolism
NutritionalDietary intake of fish and fish oilsDirectly increases the bioavailability and tissue levels of this compound. mdpi.comuib.no
NutritionalDietary fatty acid compositionInfluences the overall fatty acid profile, which can affect the synthesis and metabolism of this compound. mdpi.com
EnvironmentalHeavy metal contamination in aquatic environmentsCan alter the fatty acid profiles in fish, potentially affecting this compound levels as part of a stress response. nih.govnih.gov
EnvironmentalIndustrial and municipal wastewater pollutantsMay lead to a decrease in unsaturated fatty acids in aquatic organisms, indirectly impacting this compound metabolism. scielo.br

Interplay of this compound Metabolism with Other Fatty Acid and Lipid Pathways

This compound is not synthesized de novo but is rather a product of the elongation of oleic acid (18:1n-9). wikipedia.org This elongation process is carried out by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). wikipedia.org Specifically, ELOVL5 and ELOVL6 are implicated in the elongation of monounsaturated fatty acids. nih.govillinois.edu

The metabolism of this compound is intricately linked with the metabolism of other fatty acids, particularly those of the omega-3 and omega-6 series. This is because the desaturase and elongase enzymes that are responsible for the synthesis of long-chain polyunsaturated fatty acids from their dietary precursors, linoleic acid (omega-6) and alpha-linolenic acid (omega-3), are the same enzymes that can act on oleic acid to eventually produce gadoleic acid. nih.govasploro.com This creates a competitive environment where the relative abundance of different dietary fatty acids can influence the metabolic flux through each pathway. nih.govasploro.com For example, a high intake of omega-6 fatty acids can potentially reduce the conversion of omega-3 and omega-9 fatty acids to their longer-chain derivatives. nih.gov

Enzymatic Interplay in this compound Metabolism

Enzyme FamilySpecific Enzyme (Example)Role in this compound MetabolismInteraction with Other Pathways
Elongases (ELOVLs)ELOVL5, ELOVL6Catalyze the elongation of oleic acid to gadoleic acid. nih.govillinois.eduAlso involved in the elongation of omega-3 and omega-6 fatty acids, creating a competitive interaction. wikipedia.orgnih.gov
Desaturases (FADS)FADS1, FADS2While not directly producing this compound, they are key in the overall unsaturated fatty acid metabolism.Compete for omega-3, omega-6, and omega-9 substrates, influencing the precursor pool for this compound synthesis. nih.govasploro.com

Feedback and Feedforward Regulatory Loops in this compound Homeostasis

The homeostasis of fatty acids is maintained through complex regulatory networks that include feedback and feedforward mechanisms. While specific regulatory loops for this compound have not been extensively characterized, the general principles of fatty acid metabolism regulation can be applied. The rate-limiting step in de novo fatty acid synthesis is catalyzed by acetyl-CoA carboxylase (ACC), which is subject to feedback inhibition by long-chain fatty acyl-CoAs. nih.gov This means that an accumulation of fatty acids, potentially including this compound, can signal to downregulate their own production.

The enzymes responsible for the elongation of fatty acids, the ELOVLs, are also subject to regulation. Studies in goat mammary epithelial cells have suggested a negative feedback regulation of ELOVL5 by its products. illinois.edu This indicates that an increase in the levels of elongated fatty acids can inhibit the activity of the elongase enzyme, thereby maintaining homeostasis. Although not directly demonstrated for this compound, it is plausible that a similar feedback mechanism exists to control its synthesis from oleic acid.

Feedforward regulation in fatty acid metabolism is less well understood but may involve the activation of gene expression for lipogenic enzymes in response to an influx of precursors. For instance, high glucose levels can lead to an increase in acetyl-CoA, which can then be channeled into fatty acid synthesis.

Responses of this compound Metabolism to Cellular Stressors and Perturbations

Cells respond to various stressors by altering their lipid metabolism to maintain cellular integrity and function. unl.edunih.gov One of the key roles of monounsaturated fatty acids is to protect cells from the lipotoxicity of saturated fatty acids and to modulate membrane fluidity in response to thermal stress. nih.govwikipedia.orgkhanacademy.org

Exposure to high temperatures can increase membrane fluidity, and cells may counteract this by altering their membrane lipid composition. wikipedia.orgresearchgate.netquora.com In some plant species, for instance, heat stress leads to an increase in long-chain fatty acids, which may contribute to the synthesis of protective cuticular waxes. nih.gov While direct evidence for this compound is limited, it is conceivable that its synthesis and incorporation into lipids could be modulated as part of the cellular response to thermal stress.

Endoplasmic reticulum (ER) stress, which can be induced by an overload of saturated fatty acids, is another condition that perturbs lipid metabolism. nih.govnih.govfrontiersin.org Monounsaturated fatty acids have been shown to ameliorate ER stress, suggesting that the regulation of this compound metabolism could be important in mitigating this cellular stress response. nih.gov

Emerging Research Perspectives and Methodological Advancements in Gadoleate Study

Integration of Gadoleate Research into Systems Biology and Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Proteomics)

The study of biological systems is increasingly moving towards integrated approaches that combine data from multiple "omics" technologies to provide a holistic understanding of complex processes. Multi-omics, encompassing genomics, transcriptomics, proteomics, metabolomics, and lipidomics, allows researchers to unravel intricate biological interactions and gain deeper insights into multilevel biological processes azolifesciences.comnih.gov.

The development of modern mass spectrometry (MS)-based techniques has been crucial for acquiring high-throughput datasets in proteomics, metabolomics, and lipidomics, enabling detailed analysis of biological systems nih.gov.

Computational Modeling and Simulation of this compound Metabolic Networks

Computational modeling and simulation are becoming essential tools for understanding complex biological systems, including metabolic networks louisville.eduplos.org. These methods allow for the quantitative prediction of metabolic parameters and the analysis of reaction pathways louisville.edu. Genome-wide metabolic reconstructions (GEMs) computationally model the molecules and reactions responsible for metabolism in organisms and have been applied in various fields, including metabolic engineering plos.org.

Novel multiscale models that combine agent-based modeling, finite volume methods, and genome-scale metabolic models are being developed to simulate complex dynamics in biological communities, such as mucosal microbial communities in the gut biorxiv.org. These models can capture spatial and temporal variations in microbial interactions and metabolism, shedding light on spatial metabolite regulation biorxiv.org. Applying such approaches to study how this compound is metabolized by host cells and/or the gut microbiota could provide insights into its fate and impact within a complex biological environment.

Computational methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating diverse omics datasets, enabling the identification of patterns and relationships between different biomolecules azolifesciences.com. This is crucial for building and refining computational models of metabolic networks involving this compound.

Innovations in this compound Analytical and Imaging Techniques

Accurate identification and quantification of this compound within complex biological matrices require sophisticated analytical techniques. Lipidomics, as mentioned earlier, heavily relies on mass spectrometry (MS)-based analysis for high-throughput identification and quantification of lipids, including fatty acids like this compound nih.govmdpi.com.

Specific advancements in analytical techniques relevant to fatty acid analysis, which would be applicable to this compound, include:

Mass Spectrometry (MS): MS-based analysis is fundamental to lipidomics and metabolomics, allowing for the identification and quantification of thousands of molecules nih.govmdpi.com. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly used for fatty acid analysis. The ability to acquire high-throughput data sets is a key advantage of modern MS techniques nih.gov.

Chromatography: Coupled with MS, chromatographic techniques such as Liquid Chromatography (LC) and Gas Chromatography (GC) are used to separate complex mixtures of lipids and metabolites before MS analysis, improving the accuracy of identification and quantification.

Imaging Techniques: Imaging techniques can provide spatial information about the distribution of molecules within tissues or cells. While the provided context discusses imaging techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) and STEM-EDX (Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy) in the context of visualizing gadolinium distribution nih.gov, similar principles could potentially be adapted or novel imaging mass spectrometry techniques could be developed to visualize the localization of this compound within biological samples. Hyperspectral imaging technology has also been explored for classifying substances based on their spectral characteristics, which could potentially be applied to identify and map different fatty acids researchgate.net.

Single-Particle ICP-MS: This technique, mentioned in the context of gadolinium speciation, allows for the detection and characterization of elements in particulate form nih.gov. While this compound is a molecule, advancements in single-molecule detection techniques could potentially offer high-sensitivity analysis in the future.

These analytical and imaging techniques, particularly when integrated, provide powerful tools for researchers to precisely measure this compound levels, identify potential metabolic products, and understand its spatial distribution in biological systems.

Unexplored Enzymes and Genetic Loci Involved in this compound Metabolism

The metabolism of fatty acids involves a complex network of enzymes and is regulated by various genetic loci. While the general pathways for fatty acid synthesis and degradation (beta-oxidation) are well-established, the specific enzymes and genetic factors that uniquely govern this compound metabolism may not be fully characterized.

Research into unexplored enzymes and genetic loci involved in this compound metabolism could involve:

Identification of Desaturases and Elongases: this compound is a monounsaturated fatty acid of the n-11 series. Identifying the specific desaturase enzymes responsible for introducing the double bond at the delta-9 position and the elongase enzymes responsible for extending the carbon chain to 20 carbons would be crucial for understanding its biosynthesis. Comparing these enzymes to those involved in the synthesis of other MUFAs like oleic acid (n-9 series) could reveal unique aspects of this compound metabolism.

Investigation of Beta-Oxidation Enzymes: While beta-oxidation is a general pathway for fatty acid breakdown, specific enzymes or regulatory mechanisms might be particularly important for this compound catabolism.

Genomic and Transcriptomic Studies: Analyzing genomic and transcriptomic data from organisms or tissues known to synthesize or metabolize this compound could help identify candidate genes encoding enzymes or regulatory proteins involved in its metabolism nih.govnih.gov. Genome-wide association studies (GWAS) could potentially identify genetic loci associated with variations in this compound levels in populations.

Structure-Guided Functional Predictions: Using computational approaches that combine protein structure analysis and genome context can aid in predicting the function of unknown enzymes and identifying new metabolic pathways nih.gov. This approach could be valuable in identifying novel enzymes involved in this compound transformations.

Understanding the specific enzymes and genetic loci involved in this compound metabolism is essential for fully elucidating its biological roles and for potentially manipulating its levels in biological systems for therapeutic or nutritional purposes. Metabolic enzyme loci are frequently targets of selection, highlighting their importance in biological processes nih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.